![molecular formula C26H23N3O3 B2545073 3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-45-2](/img/structure/B2545073.png)
3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxyphenyl group and a 3-methoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Synthesis and Cytotoxic Activity
Research by Deady et al. (2003) demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. This highlights the potential of such compounds in cancer research and therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Large-Scale Synthesis
Bänziger et al. (2000) described a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds. This study emphasizes the importance of efficient synthesis methods for the production of complex organic compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Supramolecular Aggregation
Portilla et al. (2005) investigated the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Their research contributes to understanding how structural modifications can influence the aggregation behavior of such compounds, potentially affecting their physical properties and biological activities (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-8-6-7-17(13-19)15-29-16-21-25(18-11-12-23(31-2)24(14-18)32-3)27-28-26(21)20-9-4-5-10-22(20)29/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOATHOBSLIUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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